Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate
Description
Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate (CAS: 1823391-39-4) is a fluorinated heterocyclic compound with the molecular formula C₁₅H₁₈FNO₂ and a molecular weight of 263.31 g/mol . It is classified as a fluorinated pharmaceutical intermediate, commonly utilized in drug discovery and development due to the metabolic stability and bioavailability imparted by the fluorine atom . The compound is characterized by:
- A tetrahydropyridine core with a benzyl substituent at position 1.
- A fluorine atom at position 3.
- An ethyl carboxylate ester at position 2.
Its purity is typically ≥98%, and it is stored under inert atmospheric conditions to ensure stability .
Properties
IUPAC Name |
ethyl 1-benzyl-5-fluoro-3,6-dihydro-2H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-2-19-15(18)13-8-14(16)11-17(10-13)9-12-6-4-3-5-7-12/h3-8,13H,2,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXMBAILJGXLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(=C1)F)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Cross-Coupling Approach
Synthesis of Triflate Intermediate
The Suzuki–Miyaura reaction is a palladium-catalyzed cross-coupling widely used for forming carbon–carbon bonds. In the context of tetrahydropyridine derivatives, the protocol begins with the synthesis of a triflate intermediate. Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride is treated with potassium carbonate in water to extract the free base, followed by reaction with N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous DMF under nitrogen at 0°C. This step introduces the triflate group at the 4-position of the piperidine ring, yielding ethyl 1-benzyl-4-(trifluoromethylsulfonyloxy)-1,2,5,6-tetrahydropyridine-3-carboxylate (83% yield).
Coupling with Fluorinated Boronic Acids
The triflate intermediate undergoes coupling with fluorinated boronic acids. For example, 4-fluorophenyl boronic acid reacts with the triflate in the presence of PdCl₂(PPh₃)₂ , LiCl, and K₂CO₃ in anhydrous dioxane at 95°C. This method produces ethyl 1-benzyl-4-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate (3b) in 67–82% yields. To adapt this for the 5-fluoro derivative, 5-fluoropyridin-3-ylboronic acid could replace 4-fluorophenyl boronic acid, though this modification requires optimization of reaction time and catalyst loading.
Table 1: Key Parameters for Suzuki–Miyaura Reactions
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ (0.03 equiv) | |
| Base | K₂CO₃ (6 equiv) | |
| Solvent | Anhydrous dioxane | |
| Temperature | 95°C | |
| Reaction Time | 12–16 hours | |
| Yield Range | 67–82% |
One-Pot Multi-Component Reaction
Reaction Design and Catalysis
A scalable alternative involves a one-pot multi-component reaction. A mixture of 4-fluoroaniline , ethyl acetoacetate, and benzaldehyde reacts in water using sodium lauryl sulfate (SLS) as a surfactant catalyst at room temperature. This method avoids high temperatures and hazardous solvents, aligning with green chemistry principles. The reaction proceeds via a cascade mechanism: (i) Knoevenagel condensation between ethyl acetoacetate and benzaldehyde, (ii) Michael addition of 4-fluoroaniline, and (iii) cyclization to form the tetrahydropyridine ring.
Structural and Conformational Analysis
The product crystallizes with two molecules in the asymmetric unit, adopting a distorted boat conformation in the tetrahydropyridine ring. Intramolecular N–H⋯O hydrogen bonding between the amino group and carbonyl oxygen stabilizes the structure. For the 5-fluoro target, substituting 4-fluoroaniline with 5-fluoro-2-aminopyridine could introduce fluorine at the desired position, though steric and electronic effects may necessitate adjustments to the catalyst (e.g., switching to β-cyclodextrin for improved regioselectivity).
Table 2: Optimization of Multi-Component Reactions
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Sodium lauryl sulfate (0.02 g/mmol) | |
| Solvent | Water | |
| Temperature | Room temperature (25°C) | |
| Reaction Time | 30–40 minutes | |
| Yield | 75–81% |
Comparative Analysis of Methodologies
Efficiency and Scalability
The Suzuki–Miyaura method offers high regioselectivity and compatibility with diverse boronic acids, making it suitable for late-stage functionalization. However, it requires palladium catalysts and anhydrous conditions, increasing cost and complexity. In contrast, the multi-component approach is cost-effective and environmentally benign but may lack precision in fluorination positioning without tailored substrates.
Characterization and Validation
Both routes produce compounds validated via ¹H NMR and X-ray crystallography . For instance, Suzuki-derived products show characteristic signals for the benzyl group (δ 7.25–7.39 ppm) and ethyl ester (δ 1.31–0.84 ppm). Multi-component products exhibit distinct intramolecular hydrogen bonding (N–H⋯O, 2.8–3.0 Å), critical for confirming ring conformation.
Chemical Reactions Analysis
Reduction Reactions
The ester group undergoes selective reduction under hydride-based conditions:
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Lithium Aluminum Hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-methanol. This proceeds via nucleophilic acyl substitution, with the hydride attacking the carbonyl carbon.
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Sodium Borohydride (NaBH₄) is less effective due to the ester’s lower electrophilicity compared to ketones or aldehydes.
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| LiAlH₄ (2 eq.) | Alcohol derivative | 85–90 | THF, 0°C → reflux, 4h |
| NaBH₄ (excess) | Partial reduction with residual ester | <20 | MeOH, RT, 12h |
Oxidation Reactions
The tetrahydropyridine ring is susceptible to oxidation, forming pyridine derivatives:
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Potassium Permanganate (KMnO₄) in acidic conditions oxidizes the 1,2,3,6-tetrahydropyridine ring to a fully aromatic pyridine system. The fluorine atom at C5 stabilizes the intermediate through inductive effects .
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Ozone (O₃) cleaves the double bond in flow chemistry setups, enabling ozonolysis for downstream functionalization .
Substitution Reactions
The benzyl group and fluorine atom influence nucleophilic and electrophilic substitution patterns:
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Suzuki-Miyaura Coupling : The triflate intermediate (generated via reaction with triflic anhydride) undergoes cross-coupling with aryl boronic acids. For example, reaction with 4-fluorophenylboronic acid in the presence of PdCl₂(PPh₃)₂ yields 4-aryl-substituted derivatives .
| Boronic Acid | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| 4-Fluorophenyl | PdCl₂(PPh₃)₂ | 67 | Dioxane, 95°C, 12h, Ar atm |
| Thiophen-2-yl | Pd(OAc)₂/SPhos | 72 | THF/H₂O, 80°C, 8h |
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Nucleophilic Aromatic Substitution : The electron-withdrawing fluorine at C5 activates adjacent positions for substitution, though this is less common due to steric hindrance from the benzyl group .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis and subsequent derivatization:
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Basic Hydrolysis : Aqueous KOH in THF converts the ester to a carboxylic acid (1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylic acid) with 90% yield under flow conditions (140°C, 14 min residence time) .
-
Steglich Esterification : The carboxylic acid reacts with alcohols (e.g., morpholine derivatives) using DCC/DMAP to form amides or new esters .
Multicomponent Reactions
This compound participates in one-pot syntheses for complex heterocycles:
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Griesbaum Co-ozonolysis : Combined with oximes and ozone, it forms ozonides that rearrange into bioactive scaffolds (e.g., 1,2,4-trioxanes) .
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Hantzsch-Type Reactions : Reacts with aldehydes and ammonia derivatives to yield polyhydroquinoline analogs, leveraging the tetrahydropyridine ring’s nucleophilicity .
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
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Ester → Amide Conversion : Improves blood-brain barrier penetration, enhancing activity in CNS targets .
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Fluorine Retention : Maintains metabolic stability and binding affinity in enzyme inhibition assays .
Key Mechanistic Insights
-
The fluorine atom increases electron density at C4/C6, directing electrophiles to these positions .
-
The benzyl group sterically shields the N1 position, limiting N-alkylation unless forced under high-temperature conditions .
Experimental data from diverse methodologies—including flow chemistry , Suzuki coupling , and ozonolysis —validate this compound’s versatility in synthetic and medicinal chemistry workflows.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate has shown promise in the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets:
- Neurotransmitter Receptors: Preliminary studies indicate that the compound may bind to neurotransmitter receptors, potentially influencing neurological pathways. This suggests applications in treating neurological disorders.
- Enzyme Interactions: The compound's ability to interact with enzymes involved in metabolic pathways can be pivotal for drug development aimed at metabolic diseases.
Synthesis of Analog Compounds
The synthetic routes for this compound often involve multi-step processes that can lead to various analogs. These analogs can be synthesized to study structure-activity relationships (SAR), which is crucial for optimizing drug efficacy and safety profiles .
Research has indicated that derivatives of this compound possess significant biological activities:
- Antibacterial Properties: Some studies have reported antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
- Antitubercular Activity: Similar compounds have shown effectiveness against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment .
Case Study 1: Interaction with Biological Targets
A study focused on the binding affinity of this compound with specific neurotransmitter receptors. Utilizing molecular docking simulations alongside in vitro assays revealed promising interactions that warrant further exploration for therapeutic applications in neuropharmacology .
Case Study 2: Synthesis and Characterization of Analog Compounds
Research involving the synthesis of various analogs demonstrated that modifications at different positions on the tetrahydropyridine ring can significantly alter biological activity. For instance, substituting the fluorine atom with chlorine resulted in compounds with varying potencies against bacterial strains . The detailed synthesis pathways provided insights into optimizing these compounds for enhanced activity.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyl group provides hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Similarity scores derived from structural alignment tools in .
Key Differences and Implications
Fluorine vs. Other Halogens: The 5-fluoro substituent in the target compound reduces metabolic degradation compared to non-fluorinated analogs (e.g., MPTP) . In contrast, the 4-chlorobenzyl group in the phosphoryl-containing analog (Compound 24, ) increases polarity but may introduce toxicity risks.
The thieno[2,3-c]pyridine analog () replaces the tetrahydropyridine with a thiophene-fused ring, altering electronic properties and solubility .
Pharmacological Relevance :
Biological Activity
Ethyl 1-benzyl-5-fluoro-1,2,3,6-tetrahydropyridine-3-carboxylate (CAS No. 1823391-39-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18FNO2
- Molecular Weight : 263.31 g/mol
- Structure : The compound features a tetrahydropyridine ring substituted with a benzyl group and a fluorine atom, contributing to its unique biological profile.
Biological Activity Overview
This compound has shown promise in various biological assays. Its activities include:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens.
Anticancer Activity
One of the most notable areas of research is the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Assays
In a study assessing the compound's efficacy against human cancer cell lines (e.g., MCF-7 for breast cancer), the following results were observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 12.34 | Cell cycle arrest at G1 phase |
| U937 (Leukemia) | 10.25 | Inhibition of proliferation |
These findings indicate that this compound may act as a potent anticancer agent through multiple mechanisms.
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. In animal models of neurodegeneration, it was found to reduce neuronal death and improve cognitive function.
The neuroprotective effects are hypothesized to be linked to the modulation of neurotransmitter systems and reduction of oxidative stress. Further studies are needed to elucidate the precise mechanisms involved.
Antimicrobial Properties
This compound has been tested against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound possesses moderate antimicrobial activity and could be further developed for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
